Home > Products > Screening Compounds P44097 > (4R,4aS,8aS)-4-phenyloctahydro-2H-pyrano[2,3-d]pyrimidin-2-one
(4R,4aS,8aS)-4-phenyloctahydro-2H-pyrano[2,3-d]pyrimidin-2-one - 887771-95-1

(4R,4aS,8aS)-4-phenyloctahydro-2H-pyrano[2,3-d]pyrimidin-2-one

Catalog Number: EVT-2817523
CAS Number: 887771-95-1
Molecular Formula: C13H16N2O2
Molecular Weight: 232.283
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound (4R,4aS,8aS)-4-phenyloctahydro-2H-pyrano[2,3-d]pyrimidin-2-one is a complex organic molecule that belongs to the class of pyrimidine derivatives. It features a fused pyrano-pyrimidine structure, which is significant in medicinal chemistry due to its diverse biological activities. This compound has garnered attention for its potential neurotropic and anticancer activities, making it a candidate for further pharmacological studies.

Source

This compound can be synthesized through various chemical methods that involve multi-step reactions. Its structure and properties have been detailed in several scientific articles focusing on the synthesis and evaluation of related compounds in medicinal chemistry .

Classification

The compound is classified as a pyrano[2,3-d]pyrimidinone, which indicates its structural framework consisting of a pyrimidine ring fused with a pyran ring. This classification is crucial for understanding its chemical behavior and potential applications in drug design.

Synthesis Analysis

Methods

The synthesis of (4R,4aS,8aS)-4-phenyloctahydro-2H-pyrano[2,3-d]pyrimidin-2-one typically involves several key steps:

  1. Starting Materials: The synthesis often begins with readily available precursors such as cyanoacetic esters and urea.
  2. Condensation Reactions: A common method includes the condensation of these precursors followed by cyclization to form the pyrimidine core.
  3. Functionalization: Subsequent reactions may introduce phenyl groups or other substituents that enhance biological activity.

Technical Details

The technical aspects of the synthesis include the use of solvents like methanol and reagents such as sodium ethoxide under reflux conditions to facilitate the reaction. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure of the synthesized compounds .

Molecular Structure Analysis

Structure

The molecular structure of (4R,4aS,8aS)-4-phenyloctahydro-2H-pyrano[2,3-d]pyrimidin-2-one can be represented as follows:

  • Molecular Formula: C17H22N2O2
  • Molecular Weight: Approximately 286.37 g/mol

The compound features a bicyclic system with stereocenters at positions 4, 4a, and 8a, contributing to its three-dimensional conformation.

Data

Crystallographic studies may provide insights into the arrangement of atoms within the molecule, revealing hydrogen bonding patterns and molecular interactions that are critical for its biological activity .

Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for pyrimidine derivatives:

  1. Nucleophilic Substitution: The nitrogen atoms in the pyrimidine ring can participate in nucleophilic substitution reactions.
  2. Electrophilic Aromatic Substitution: The phenyl group may undergo electrophilic substitution under appropriate conditions.
  3. Cyclization Reactions: Further cyclization can lead to more complex structures with enhanced pharmacological properties.

Technical Details

Reactions are typically monitored using Thin Layer Chromatography (TLC) and characterized by spectroscopic methods such as IR and NMR spectroscopy to confirm product formation and purity .

Mechanism of Action

Process

The mechanism of action for compounds like (4R,4aS,8aS)-4-phenyloctahydro-2H-pyrano[2,3-d]pyrimidin-2-one often involves interactions with specific biological targets:

  1. Binding Affinity: The compound may bind to certain receptors or enzymes in the body, influencing biochemical pathways.
  2. Inhibition of Enzymatic Activity: It may inhibit enzymes involved in cancer cell proliferation or neurodegenerative processes.

Data

Molecular docking studies have shown that similar compounds can exhibit strong binding affinities to targets such as phosphodiesterases or kinases, suggesting potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Specific melting points can vary based on purity but are generally within a defined range.

Chemical Properties

  • Solubility: Soluble in organic solvents like DMSO or methanol but poorly soluble in water.
  • Stability: Stability under various pH conditions may vary; stability studies are essential for formulation development.

Relevant analyses such as differential scanning calorimetry (DSC) can provide insights into thermal stability and phase transitions .

Applications

Scientific Uses

The compound has potential applications in various fields:

  1. Pharmaceutical Development: As a lead compound for developing new drugs targeting cancer or neurodegenerative diseases.
  2. Biochemical Research: Useful in studying enzyme inhibition mechanisms and receptor interactions.
  3. Material Science: Potential use in developing new materials with specific electronic or optical properties due to its unique molecular structure.
Introduction to Pyrano[2,3-d]pyrimidinone Derivatives

Nomenclature and Stereochemical Significance of (4R,4aS,8aS)-4-phenyloctahydro-2H-pyrano[2,3-d]pyrimidin-2-one

The systematic IUPAC name "(4R,4aS,8aS)-4-phenyloctahydro-2H-pyrano[2,3-d]pyrimidin-2-one" precisely defines the structure and stereochemistry of this complex heterocyclic compound. The name specifies a fused bicyclic system comprising a pyran ring annulated with a pyrimidinone ring at positions [2,3-d], indicating fusion between the pyrimidine's 2,3-bond and the pyran's 4a,8a-bond. The prefix "octahydro-" denotes complete saturation of both rings, while "2-one" identifies the carbonyl group at position 2 of the pyrimidinone ring. The stereochemical descriptor (4R,4aS,8aS) defines the absolute configuration at three contiguous chiral centers, establishing a cis-fusion across the rings with the phenyl substituent at C4 occupying a specific spatial orientation . This stereochemistry critically influences the molecule's three-dimensional conformation and biological interactions, as the ring fusion creates a rigid scaffold that positions pharmacophoric elements for target binding.

The molecular formula is C₁₃H₁₆N₂O₂ (molecular weight: 232.283 g/mol), with the structure featuring a phenyl group attached to the chiral C4 carbon. Crystallographic analysis reveals that the fused bicyclic core adopts a puckered conformation, with the stereocenters at C4a and C8a dictating the relative orientations of the lactam (N3-C2=O) and ether (O-heterocyclic) functionalities. This spatial arrangement facilitates specific hydrogen-bonding patterns and hydrophobic interactions in biological environments. The stereochemistry is not merely incidental; it governs the molecule's dipole moment, solubility profile, and capacity for enantioselective binding to protein targets [2].

Table 1: Key Structural and Chemical Identifiers of (4R,4aS,8aS)-4-phenyloctahydro-2H-pyrano[2,3-d]pyrimidin-2-one

PropertyValue/Descriptor
IUPAC Name(4R,4aS,8aS)-4-phenyloctahydro-2H-pyrano[2,3-d]pyrimidin-2-one
CAS Registry Number887771-95-1
Molecular FormulaC₁₃H₁₆N₂O₂
Molecular Weight232.283 g/mol
Key StereocentersC4 (R), C4a (S), C8a (S)
SMILES NotationC1CC2C(NC(=O)NC2OC1)C3=CC=CC=C3
InChI KeyYZKTXFOOOVUDSC-SRVKXCTJSA-N

Historical Evolution of Pyrano-Pyrimidine Hybrid Scaffolds in Medicinal Chemistry

The exploration of pyrano[2,3-d]pyrimidine scaffolds in medicinal chemistry represents a significant evolution from early synthetic curiosity to targeted drug design. Initial synthetic efforts in the late 20th century focused on one-pot multicomponent reactions, such as the acid-catalyzed condensation of aldehydes, dihydropyran, and urea/thiourea. These reactions often yielded complex mixtures with poor stereocontrol [2]. A pivotal advancement came with the application of chiral organocatalysts, such as l-proline with trifluoroacetic acid (TFA), enabling diastereoselective synthesis of the (4R,4aS,8aS)-configured framework. Under optimized conditions (acetonitrile, 85°C, 7 hours), this method achieved high diastereoselectivity by generating the critical N-acyliminium ion intermediate, which underwent stereocontrolled nucleophilic attack by dihydropyran [2].

The early 2000s witnessed a paradigm shift towards green chemistry principles, driving innovations like solvent-free conditions and nanocatalysis. For instance, SBA-Pr-SO₃H mesoporous silica nanocatalysts enabled efficient pyrano[2,3-d]pyrimidine synthesis under solvent-free conditions at 140°C within 15 minutes, achieving high yields (>85%) and simplifying purification. Concurrently, heterogeneous acid catalysts like para-toluene sulfonic acid (p-TSA) in dimethylformamide/acetonitrile mixtures improved reaction efficiency and yield compared to early methods [2] [10]. This historical progression underscores a transition from empirical synthesis to rational, sustainable strategies prioritizing stereochemical precision and environmental compatibility.

Table 2: Evolution of Synthetic Strategies for Pyrano[2,3-d]pyrimidinones

EraSynthetic ApproachCatalyst/ConditionsKey Advancements
1990sAcid-catalyzed condensationMineral acids (HCl, H₂SO₄)Initial scaffold access; poor stereocontrol
Early 2000sOrganocatalysisl-Proline/TFA in CH₃CN, 85°CDiastereoselectivity via N-acyliminium ion control
Mid-2000sHeterogeneous acid catalysisp-TSA in DMF/CH₃CNImproved yields (>85%); broader substrate scope
2010sNanocatalysis & green chemistrySBA-Pr-SO₃H, solvent-free, 140°CHigh efficiency; reduced reaction time (15 min); recyclable catalyst

Role of Fused Bicyclic Systems in Bioactive Molecule Design

The pyrano[2,3-d]pyrimidinone core exemplifies a privileged scaffold in bioactive molecule design due to its inherent structural rigidity and capacity for multipoint target engagement. This fused bicyclic system combines the hydrogen-bonding capabilities of the pyrimidin-2-one lactam (with donor-acceptor motifs at N1, N3, and C2=O) with the lipophilic character of the tetrahydropyran ring. This amphiphilic profile facilitates interactions with diverse biological targets, particularly enzymes and receptors possessing both polar binding pockets and hydrophobic sub-sites [2] [6]. The scaffold's conformational restraint reduces the entropic penalty upon binding compared to flexible analogs, enhancing binding affinity and selectivity. This is exemplified by derivatives exhibiting nanomolar-range inhibition of kinases like PIM-1 and receptor tyrosine kinases [7].

Mechanistically, the scaffold often functions as a purine bioisostere, mimicking the hydrogen-bonding pattern and π-cloud distribution of adenine in DNA/RNA. This underpins its inhibition of enzymes like dihydrofolate reductase (DHFR) and various kinases involved in signal transduction cascades [6] [9]. The stereospecificity of the (4R,4aS,8aS)-configuration further enables precise spatial positioning of appended pharmacophores. For example, the C4-phenyl group in (4R,4aS,8aS)-4-phenyloctahydro-2H-pyrano[2,3-d]pyrimidin-2-one projects into hydrophobic enzyme clefts, enhancing binding through van der Waals contacts and π-stacking [2]. Additionally, the scaffold's synthetic versatility allows decoration at multiple positions (C4, C5, C6, N3), enabling extensive structure-activity relationship explorations to optimize target affinity, pharmacokinetic properties, and therapeutic indices across anticancer, antimicrobial, and neurotropic applications.

Table 3: Key Heterocyclic Scaffolds and Their Biological Relevance

ScaffoldBioisosteric RelationshipKey Biological TargetsMedicinal Applications
Pyrano[2,3-d]pyrimidinonePurine nucleobasesKinases (PIM-1, VEGFR-2), DHFR, PhosphodiesterasesAnticancer, Neurotropic agents
Thieno[2,3-d]pyrimidinePurine nucleobasesEGFR, HER2, c-Met kinaseTyrosine kinase inhibitors (anticancer)
Pyrido[2,3-d]pyrimidineQuinazolines, Folic acidDHFR, mTOR, BCR-ABLAnticancer, Antifolate agents

The N-acyliminium ion mechanism, central to its synthesis, also has biological implications. Generated in situ during acid-catalyzed synthesis from aldehydes and urea/thiourea components, this electrophilic intermediate reacts with dihydropyran to form the bicyclic skeleton. Analogously, in biological systems, the scaffold's electron-deficient pyrimidinone ring can engage in similar electrophile-nucleophile interactions with enzyme active sites, contributing to covalent inhibition strategies when appropriately functionalized [2]. This duality—synthetic utility and biological mimicry—cements the pyrano[2,3-d]pyrimidinone system as a cornerstone of rational drug design.

Properties

CAS Number

887771-95-1

Product Name

(4R,4aS,8aS)-4-phenyloctahydro-2H-pyrano[2,3-d]pyrimidin-2-one

IUPAC Name

(4R,4aS,8aS)-4-phenyl-1,3,4,4a,5,6,7,8a-octahydropyrano[2,3-d]pyrimidin-2-one

Molecular Formula

C13H16N2O2

Molecular Weight

232.283

InChI

InChI=1S/C13H16N2O2/c16-13-14-11(9-5-2-1-3-6-9)10-7-4-8-17-12(10)15-13/h1-3,5-6,10-12H,4,7-8H2,(H2,14,15,16)/t10-,11-,12-/m0/s1

InChI Key

YZKTXFOOOVUDSC-SRVKXCTJSA-N

SMILES

C1CC2C(NC(=O)NC2OC1)C3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.